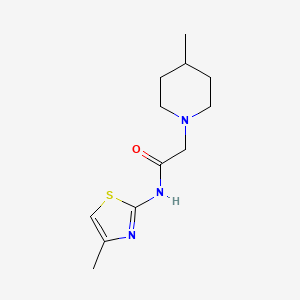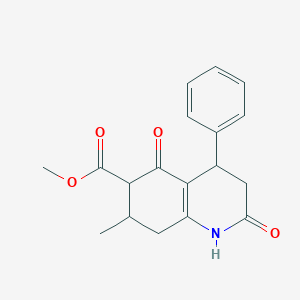![molecular formula C17H18N2O3S B4437520 N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4437520.png)
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as CSPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is of particular interest due to its unique structure and potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide involves its ability to bind to specific proteins or receptors in cells. In cancer cells, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to target the protein Hsp90, which is involved in the regulation of cell growth and survival. By inhibiting Hsp90, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide can prevent the proliferation of cancer cells. In neuroscience, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of certain GABA receptors, which are involved in the regulation of neurotransmitter signaling. This modulation can affect the activity of neural circuits and may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuroscience, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of certain GABA receptors, leading to increased inhibitory signaling. This can affect the activity of neural circuits and may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It has also been extensively studied, with a well-established mechanism of action and known biochemical and physiological effects. However, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide also has some limitations. Its potency can vary depending on the cell type or receptor being targeted, which can make it difficult to use in certain experiments. Additionally, its use may be limited by its potential toxicity or side effects.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide. One potential direction is the development of new compounds based on the N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide scaffold with improved potency or selectivity. Another direction is the exploration of N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide's potential in combination therapies for cancer or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide and its potential side effects in vivo.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-cyclopropyl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-15(17(20)18-13-10-11-13)8-5-9-16(12)19-23(21,22)14-6-3-2-4-7-14/h2-9,13,19H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIAFPQXHSCFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-methoxyphenyl)-7,7-dimethyl-4-(propylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4437451.png)
![N-(2-methoxyethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437453.png)
![1-benzyl-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4437463.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4437466.png)

![4-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B4437486.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-propylbenzamide](/img/structure/B4437493.png)
![2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4437503.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437509.png)
![N-(4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4437524.png)
![ethyl {3-[(2-ethoxy-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetate](/img/structure/B4437532.png)
